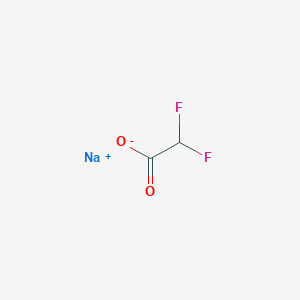

sodium;2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;2,2-difluoroacetate” is known as Chrome Blue K. It is a complexation indicator used primarily in analytical chemistry. When dissolved in water, it appears rose red, and in alkaline solutions, it turns grayish blue. It is often used in conjunction with naphthol green B to form a mixed indicator known as “K-B mixed indicator.” Under alkaline conditions, it forms a blue-green color, and it complexes with certain metal ions to form a rose-red complex .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Chrome Blue K involves the diazotization of 4,5-dihydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid trisodium salt. The reaction conditions typically require an acidic medium and a temperature-controlled environment to ensure the stability of the diazonium salt formed during the reaction.

Industrial Production Methods

Industrial production of Chrome Blue K involves large-scale diazotization reactions followed by coupling with appropriate aromatic compounds. The process is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction completion. The final product is then purified through crystallization and filtration techniques to obtain the desired purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

Chrome Blue K undergoes several types of chemical reactions, including:

Complexation Reactions: It forms complexes with metal ions such as calcium, chromium, magnesium, manganese, lead, and zinc.

Acid-Base Reactions: It changes color based on the pH of the solution, making it useful as a pH indicator.

Common Reagents and Conditions

Complexation Reactions: Common reagents include metal salts such as calcium chloride, chromium sulfate, and magnesium nitrate. The reactions are typically carried out in aqueous solutions at room temperature.

Acid-Base Reactions: The reagent is used in conjunction with naphthol green B in alkaline conditions to form the K-B mixed indicator.

Major Products Formed

Complexation Reactions: The major products are the metal complexes of Chrome Blue K, which are rose-red in color.

Acid-Base Reactions: The major product is the blue-green color formed under alkaline conditions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Sodium 2,2-difluoroacetate plays a significant role in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its unique fluorinated structure enhances the biological activity of pharmaceutical compounds.

Case Study: Anticancer Agents

A notable application of sodium 2,2-difluoroacetate is in the development of anticancer agents. Research has shown that derivatives of this compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. For instance, compounds derived from sodium 2,2-difluoroacetate have been evaluated for their ability to inhibit key pathways involved in tumor growth, such as the PI3K/AKT pathway .

Agrochemical Applications

In the agrochemical sector, sodium 2,2-difluoroacetate is utilized as a herbicide. Its effectiveness in controlling a broad spectrum of weeds makes it valuable for crop protection.

Table: Herbicidal Efficacy

| Crop Type | Weeds Controlled | Application Rate (kg/ha) |

|---|---|---|

| Cotton | Amaranthus spp., Echinochloa spp. | 1-1.5 |

| Soybeans | Setaria spp., Cyperus spp. | 1-1.5 |

| Corn | Convolvulus spp., Chenopodium spp. | 1-1.5 |

The application of sodium 2,2-difluoroacetate has been linked to reduced competition from weeds and increased crop yields .

Organic Synthesis

Sodium 2,2-difluoroacetate serves as a reagent in organic synthesis, particularly in the formation of difluoromethyl groups in various organic compounds.

Case Study: Difluoromethylation Reactions

Research indicates that sodium 2,2-difluoroacetate can facilitate difluoromethylation reactions under mild conditions. It has been used successfully to synthesize difluoromethyl ethers from phenolic substrates . The reaction conditions typically involve heating sodium 2,2-difluoroacetate with a suitable substrate in a polar solvent.

Mécanisme D'action

The mechanism of action of Chrome Blue K involves the formation of complexes with metal ions. The compound contains functional groups that can donate electrons to metal ions, forming stable complexes. The color change observed during complexation is due to the electronic transitions within the complex, which absorb and emit light at specific wavelengths.

Comparaison Avec Des Composés Similaires

Similar Compounds

Mordant Blue 31: Another name for Chrome Blue K, used interchangeably in some contexts.

Naphthol Green B: Often used in conjunction with Chrome Blue K to form the K-B mixed indicator.

Eriochrome Black T: Another complexation indicator used for similar purposes in analytical chemistry.

Uniqueness

Chrome Blue K is unique due to its specific color change properties and its ability to form stable complexes with a wide range of metal ions. Its use in conjunction with naphthol green B to form the K-B mixed indicator is a distinctive feature that sets it apart from other complexation indicators.

Propriétés

IUPAC Name |

sodium;2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYAMVWLZDZJOQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.